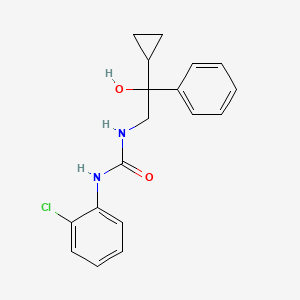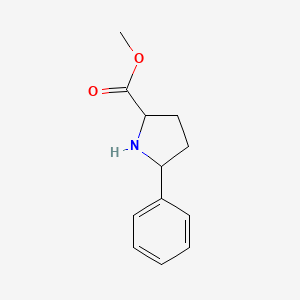
Methyl 5-phenylpyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-phenylpyrrolidine-2-carboxylate” is a chemical compound that belongs to the class of pyrrolidines . It has a molecular weight of 205.25 g/mol . The compound is known to exist in different stereoisomers, such as (2R,5S)-5-phenylpyrrolidine-2-carboxylate and (2S,5S)-5-phenylpyrrolidine-2-carboxylate .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “Methyl 5-phenylpyrrolidine-2-carboxylate”, can be achieved through [3 + 2] dipolar cycloaddition of vinyl ketones and azomethine ylides . This process is known to proceed smoothly under mild conditions, providing moderate to high yields of the products .Molecular Structure Analysis
The molecular structure of “Methyl 5-phenylpyrrolidine-2-carboxylate” is characterized by a five-membered pyrrolidine ring attached to a phenyl group and a carboxylate group . The InChI code for the compound is 1S/C12H15NO2 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives
Methyl 5-phenylpyrrolidine-2-carboxylate has been explored in various chemical syntheses. For instance, it has been used in the parallel synthesis of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, where it underwent a series of transformations to yield carboxamides with good overall yields and high purity (Črček et al., 2012). Additionally, its derivatives have been involved in the synthesis of N-alkylated 4-Fluoro-5-phenylpyrrole-2-carboxylate, demonstrating its utility in organic fluorine chemistry and the generation of β-fluoropyrrole derivatives (Kim et al., 2007).
Catalysis and Enantiocontrol
Methyl 5-phenylpyrrolidine-2-carboxylate derivatives have shown significant roles in catalysis. For instance, a study demonstrated the use of a chiral diamine ligand derived from this compound for copper(II)-catalyzed Henry reactions, achieving excellent yields and enantiocontrol (Scharnagel et al., 2014). This highlights its potential in asymmetric synthesis and catalysis.
Spectroscopic Analysis
Spectroscopic studies have also been conducted on derivatives of methyl 5-phenylpyrrolidine-2-carboxylate. One such study focused on 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, where various spectroscopic techniques were employed for characterization and theoretical calculations, highlighting its electronic and structural properties (Devi et al., 2018).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been explored for potential therapeutic applications. For example, 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, a derivative, was studied as a potential anti-HIV agent, demonstrating its relevance in medicinal chemistry (Tamazyan et al., 2007).
Antimicrobial Activity
Some derivatives of methyl 5-phenylpyrrolidine-2-carboxylate have shown promising antimicrobial activity. A study synthesized polysubstituted derivatives and tested their efficacy against various bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Nural et al., 2018).
Safety and Hazards
“Methyl 5-phenylpyrrolidine-2-carboxylate” is associated with certain hazards. It has been classified under GHS07, indicating that it can cause skin irritation, serious eye damage, and may be harmful if swallowed or inhaled . Precautionary measures such as avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area are recommended .
Eigenschaften
IUPAC Name |
methyl 5-phenylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)11-8-7-10(13-11)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTYXWQEMLQCPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-phenylpyrrolidine-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3,4-Dimethoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2433800.png)
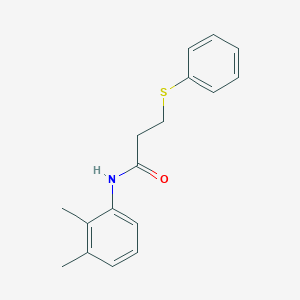
![2-Chloro-N-[(3R)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]acetamide](/img/structure/B2433802.png)

![(E)-ethyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2433805.png)
![(4-Ethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2433807.png)
![N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2433809.png)
![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2433813.png)
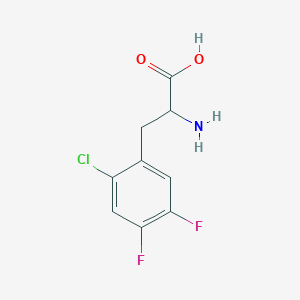
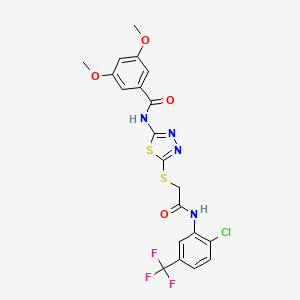
![2-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B2433819.png)
